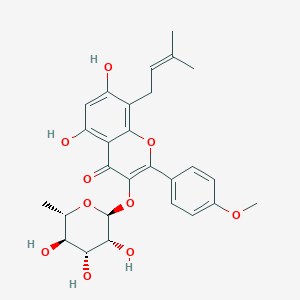

Icariside Ii

説明

Baohuoside I has been reported in Epimedium pubescens, Epimedium acuminatum, and other organisms with data available.

structure given in first source; isolated from the herb Epimedium davidii

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-LVKFHIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150457 | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-15-9 | |

| Record name | Icariside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Icariside II: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Icariside II

This compound is predominantly found in plants belonging to the Epimedium genus (family Berberidaceae), commonly known as Herba Epimedii or Horny Goat Weed.[1][2][3][4] Several species of this genus have been identified as sources of this compound, including:

-

Epimedium brevicornu Maxim.[4]

-

Epimedium sagittatum (Sieb. Et Zucc.) Maxim.

-

Epimedium pubescens Maxim.

-

Epimedium koreanum Nakai

While this compound can be directly extracted from these plant materials, its concentration is often low. A more abundant precursor, Icariin, is also present in these plants. This compound is the major pharmacological metabolite of Icariin in vivo and can be readily obtained through the enzymatic hydrolysis of Icariin.

Extraction and Purification Methodologies

Two primary approaches are employed for obtaining this compound: direct solvent extraction from plant material and enzymatic conversion from Icariin.

Solvent Extraction of this compound from Epimedium

This method involves the direct extraction of this compound from the dried aerial parts of Epimedium plants.

Experimental Protocol:

-

Pulverization: The dried plant material is pulverized into a coarse powder (e.g., 30 mesh).

-

Extraction: The powder is subjected to extraction with an organic solvent. A common method involves using 80% ethanol. The mixture is typically refluxed for a specified period (e.g., 1-4 hours) and the process is repeated multiple times (e.g., 3 times) to ensure maximum extraction efficiency.

-

Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract undergoes a series of purification steps:

-

Macroporous Resin Chromatography: The extract is dissolved in water and passed through a macroporous resin column (e.g., DM301). The column is first washed with water to remove impurities.

-

Gradient Elution: The column is then eluted with a gradient of ethanol concentrations. Typically, a 20% ethanol elution is used to remove other flavonoids, followed by a 45% ethanol elution to isolate Icariin. Finally, a 60% ethanol elution is used to obtain a fraction enriched with this compound.

-

Further Purification: The this compound-rich fraction is concentrated, the pH is adjusted (e.g., to 5), and it is further purified by liquid-liquid extraction with a solvent like ethyl acetate.

-

Recrystallization: The final step involves recrystallization from a hot solvent, such as ethanol, to obtain high-purity this compound.

-

Table 1: Quantitative Data for Solvent Extraction of this compound

| Parameter | Value | Reference |

| Starting Material | Dried Epimedium herb | Patent CN112266399B |

| Solvent | 80% Ethanol | Patent CN112266399B |

| Purification Method | Macroporous Resin (DM301) | Patent CN112266399B |

| Elution Solvent | 60% Ethanol | Patent CN112266399B |

Enzymatic Hydrolysis of Icariin to this compound

This is a highly efficient method for producing this compound, given the higher abundance of Icariin in Epimedium. The process involves the specific cleavage of the 7-O-glucoside bond of Icariin.

Experimental Protocol:

-

Enzyme Source: A special icariin glycosidase from Aspergillus sp. y48 has been shown to be effective. Alternatively, commercially available β-glucosidase can be used.

-

Reaction Setup:

-

Substrate: Purified Icariin (e.g., 2% w/v solution).

-

Enzyme: Crude or purified enzyme preparation. The ratio of Icariin to enzyme is a critical parameter (e.g., 1:1).

-

Buffer: An appropriate buffer system is used to maintain the optimal pH for the enzyme (e.g., 0.2 M disodium hydrogen phosphate and citric acid buffer at pH 6.0).

-

Temperature: The reaction is carried out at the optimal temperature for the enzyme (e.g., 45-50°C).

-

Reaction Time: The reaction is monitored over time (e.g., 5-9 hours) to achieve maximum conversion.

-

-

Product Isolation and Purification:

-

The reaction mixture is typically purified using chromatographic techniques, such as silica gel column chromatography, to isolate this compound.

-

Table 2: Quantitative Data for Enzymatic Hydrolysis of Icariin

| Parameter | Value | Reference |

| Starting Material | Icariin | |

| Enzyme | Special icariin glycosidase (Aspergillus sp. y48) / β-glucosidase | |

| Optimal pH | 5.0 - 6.0 | |

| Optimal Temperature | 45 - 50 °C | |

| Reaction Time | 5 - 9 hours | |

| Molar Yield of this compound | 87.4% | |

| Purity of this compound | >90% |

Workflow for this compound Production

Caption: Overview of the two main workflows for obtaining this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/AKT/eNOS Signaling Pathway

This compound has been shown to promote the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, leading to increased nitric oxide (NO) production. This activation is mediated through the upstream activation of the PI3K/AKT pathway.

Caption: this compound activates the PI3K/AKT pathway to increase NO production.

AMPK and PKC Signaling Pathways

In addition to the PI3K/AKT pathway, this compound can also activate AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC) to induce eNOS phosphorylation at Ser1177.

Caption: this compound activates AMPK and PKC to promote eNOS phosphorylation.

Apoptosis-Related Signaling Pathways

This compound has demonstrated pro-apoptotic effects in cancer cells by inhibiting several key survival pathways, including the JAK/STAT3, MAPK/ERK, and PI3K/Akt signaling pathways.

Caption: this compound induces apoptosis by inhibiting key pro-survival pathways.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies for its extraction and synthesis are well-established, with enzymatic conversion of Icariin offering a high-yield and efficient production route. A deeper understanding of its interactions with various signaling pathways is paving the way for its development as a novel therapeutic agent for a range of diseases. This guide provides a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound.

References

- 1. This compound induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways [PeerJ] [peerj.com]

- 2. This compound Preparation from Icariin Separated from Epimedium Herbal Extract Powder by a Special Icariin Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112266399B - High-purity separation and extraction method of epimedium extract - Google Patents [patents.google.com]

The Multifaceted Mechanism of Action of Icariside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside II (ICS II), a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-cancer, neuroprotective, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its multifaceted mechanism of action involves the regulation of key cellular processes including apoptosis, inflammation, oxidative stress, and cell proliferation.

Anti-Cancer Effects

In the context of oncology, this compound has demonstrated potent anti-tumor activity across a range of cancer cell lines.[1] Its primary anti-cancer mechanisms involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and suppression of metastasis.[1][2]

Induction of Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3] Furthermore, this compound can enhance the expression of Fas and FADD, key components of the extrinsic apoptotic pathway.

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cells.[3] This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

Inhibition of Metastasis: this compound has been shown to suppress cancer cell migration and invasion by inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke. Its neuroprotective mechanisms are largely attributed to its anti-inflammatory and anti-apoptotic actions in the central nervous system.

Anti-Inflammatory Action: In models of neuroinflammation, this compound has been shown to suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Anti-Apoptotic Effects in Neurons: this compound protects neurons from apoptotic cell death induced by various stimuli, including ischemia-reperfusion injury and amyloid-beta toxicity. This is achieved by modulating the Bcl-2 family of proteins and inhibiting caspase activation.

Cardiovascular Effects

This compound has demonstrated beneficial effects on the cardiovascular system, including the attenuation of cardiac remodeling and protection against myocardial infarction.

Cardioprotective Mechanisms: this compound protects cardiomyocytes from apoptosis and reduces myocardial fibrosis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn modulates downstream signaling pathways involved in cell survival and metabolism.

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are orchestrated through its interaction with multiple key signaling pathways.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells, contributing to its anti-tumor effects.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been reported to suppress the activation of the MAPK/ERK pathway in cancer cells.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and inflammation. This compound has been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. This compound has been found to activate AMPK, which contributes to its cardioprotective effects.

Data Presentation

In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| U937 | Acute Myeloid Leukemia | ~50 | Induction of apoptosis | |

| A375 | Melanoma | Not specified | Inhibition of proliferation, induction of apoptosis | |

| B16 | Melanoma | Not specified | Inhibition of proliferation | |

| HeLa | Cervical Cancer | Not specified | Inhibition of proliferation, induction of apoptosis |

In Vivo Effects of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Rat | Cerebral Ischemia/Reperfusion | 16 mg/kg | Attenuated blood-brain barrier dysfunction | |

| Rat | Subarachnoid Hemorrhage | 1, 5, 10 mg/kg | Attenuated ventriculomegaly and cognitive deficits | Not specified |

| Rat | Amyloid-beta induced cognitive impairment | 20 mg/kg | Ameliorated learning and memory impairments | |

| Mouse | Melanoma (A375 xenograft) | 50 mg/kg | Reduced tumor volume | |

| Mouse | Melanoma (B16 xenograft) | 50, 100 mg/kg | Reduced tumor volume | |

| Rat | Vascular Remodeling | Not specified | Attenuated neointimal hyperplasia | |

| Spontaneously Hypertensive Rat | Myocardial Fibrosis | 4, 8, 16 mg/kg | Improved myocardial collagen deposition |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke

This protocol describes a common in vivo model to study the neuroprotective effects of this compound.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of 7% chloral hydrate.

-

Surgical Procedure: A midline incision is made in the neck to expose the right external carotid artery (ECA) and internal carotid artery (ICA). A monofilament nylon suture is inserted into the ECA and advanced to occlude the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Drug Administration: this compound (e.g., 16 mg/kg) or vehicle is administered by gavage, typically twice a day for a specified period (e.g., 3 days) following reperfusion.

-

Outcome Assessment: Neurological deficits, infarct volume, and specific molecular markers are assessed at the end of the experiment.

Western Blot Analysis of Protein Expression

This protocol outlines the general steps for assessing the effect of this compound on the expression and phosphorylation of target proteins in cell lysates or tissue homogenates.

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest. The optimal antibody dilution (typically ranging from 1:250 to 1:4000) should be determined empirically.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The typical starting dilution for a secondary antibody is 1:10,000.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

-

Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, cells are pre-treated with this compound before being stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in NF-κB activity is then calculated.

In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of AMPK in the presence of this compound.

-

Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an anti-AMPKα antibody.

-

Kinase Reaction: The immunoprecipitated AMPK is incubated with a synthetic peptide substrate (e.g., SAMS peptide), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (this compound) in a kinase assay buffer.

-

Detection: The incorporation of phosphate into the substrate is quantified, typically by measuring radioactivity or using a non-radioactive method like an ADP-Glo™ kinase assay.

Measurement of Cytokine Levels (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: The samples and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of cytokine present.

-

Absorbance Reading: The absorbance is read at a specific wavelength, and the cytokine concentration is determined from a standard curve.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, STAT3, NF-κB, and AMPK, underlies its therapeutic potential in cancer, neurodegenerative diseases, and cardiovascular disorders. The data and protocols presented in this technical guide provide a comprehensive overview of the mechanism of action of this compound, offering a valuable resource for the scientific community to further explore its clinical applications. Further research is warranted to fully elucidate its complex mechanisms and to translate these preclinical findings into effective therapeutic strategies.

References

- 1. Frontiers | this compound: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

- 2. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Apoptosis and Multiple Signaling Pathways with this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Icariside II: A Comprehensive Technical Guide on its Biological and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icariside II, a key bioactive flavonoid derived from the herb Epimedium, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2][3][4] Extensive preclinical research highlights its potent anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1] This technical guide provides an in-depth overview of the biological and pharmacological attributes of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological and Pharmacological Properties

This compound exerts its pleiotropic effects by modulating a variety of cellular signaling pathways, leading to a range of therapeutic benefits.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor activity across various cancer types, including liver, breast, prostate, and lung cancer, as well as melanoma and glioblastoma. Its anti-cancer effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the modulation of the Bcl-2 family of proteins, release of cytochrome c, and activation of caspases.

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27.

-

Inhibition of Metastasis and Angiogenesis: this compound has been shown to suppress cancer cell invasion and metastasis by downregulating matrix metalloproteinases (MMPs) and inhibiting epithelial-mesenchymal transition (EMT). It also exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling.

-

Induction of Autophagy: In some cancer cell lines, this compound can induce autophagy, a cellular self-degradation process that can contribute to cell death.

Neuroprotective Effects

This compound exhibits robust neuroprotective properties, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and ischemic stroke. Its neuroprotective mechanisms include:

-

Anti-inflammatory Action in the CNS: this compound can cross the blood-brain barrier and suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Anti-Apoptotic Effects in Neurons: It protects neurons from apoptotic cell death induced by various neurotoxic stimuli.

-

Reduction of Beta-Amyloid (Aβ) Plaque Formation: In models of Alzheimer's disease, this compound has been shown to reduce the production and deposition of Aβ plaques, a key pathological hallmark of the disease.

-

Activation of Pro-survival Signaling: this compound promotes neuronal survival by activating signaling pathways such as the Nrf2-mediated antioxidant response.

Anti-Inflammatory Properties

Beyond the central nervous system, this compound demonstrates systemic anti-inflammatory effects. It can inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, by suppressing the activation of the NF-κB and MAPK signaling pathways.

Anti-Diabetic Effects

Preclinical studies have highlighted the potential of this compound in the management of type 2 diabetes. It has been shown to:

-

Improve Glucose Metabolism: this compound can lower fasting blood glucose levels and improve glucose tolerance.

-

Enhance Insulin Sensitivity: It can ameliorate insulin resistance, a key factor in the pathogenesis of type 2 diabetes.

-

Protect Pancreatic β-cells: this compound may protect pancreatic β-cells from damage and preserve their function.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U937 | Acute Myeloid Leukemia | ~25-50 | 24-72 | |

| A375 | Melanoma | Not specified | Not specified | |

| A549 | Lung Cancer | Not specified | Not specified | |

| PC-3 | Prostate Cancer | <40 | Not specified | |

| DU145 | Prostate Cancer | <40 | Not specified | |

| HeLa | Cervical Cancer | Not specified | Not specified | |

| MCF-7 | Breast Cancer | Not specified | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Animal | Dosage | Route of Administration | Key Findings | Reference |

| Alzheimer's Disease (Aβ25-35 induced) | Rat | 20 mg/kg/day | Intragastric | Improved cognitive deficits, reduced neuronal damage and Aβ levels. | |

| Alzheimer's Disease (APP/PS1 transgenic) | Mouse | 10 and 30 mg/kg/day | Intragastric | Reduced spatial learning and memory impairments, decreased Aβ production. | |

| Ischemic Stroke (MCAO) | Rat | 10 and 30 mg/kg | Intragastric (pre-treatment) | Improved neurological function, reduced infarct volume. | |

| Ischemic Stroke (MCAO) | Mouse | Not specified | Not specified | Mitigated cerebral injury, improved long-term recovery. | |

| Type 2 Diabetes (db/db mice) | Mouse | 10, 20, 40 mg/kg/day | Intragastric | Attenuated hyperglycemia and dyslipidemia, inhibited hepatic steatosis. | |

| Diabetic Cardiomyopathy (STZ-induced) | Rat | Not specified | Not specified | Improved cardiac function, reduced oxidative stress and inflammation. |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0-t (ng·h/mL) | Reference |

| Oral | 30 | 167.3 ± 45.2 | 30.0 ± 0.0 | 6403 ± 2146 | |

| Intravenous | 30 | 1387 ± 354 | 5.0 ± 0.0 | 2997 ± 1000 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the pharmacological properties of this compound.

In Vitro Anti-Cancer Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Neuroprotection Study (Alzheimer's Disease Model)

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

Protocol:

-

Animal Model: Use APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease research.

-

Treatment Groups: Divide the animals into groups: wild-type control, APP/PS1 vehicle control, and APP/PS1 treated with this compound (e.g., 10 and 30 mg/kg/day).

-

Drug Administration: Administer this compound or vehicle via oral gavage daily for a specified period (e.g., 3 months).

-

Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.

-

Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Histopathological Analysis: Perform immunohistochemistry to detect Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Use ELISA or Western blotting to quantify the levels of Aβ40 and Aβ42 in brain homogenates.

In Vivo Anti-Diabetic Study

Objective: To assess the anti-diabetic effects of this compound in a model of type 2 diabetes.

Protocol:

-

Animal Model: Use db/db mice, a genetic model of obesity and type 2 diabetes.

-

Treatment Groups: Establish control and treatment groups, including a positive control such as metformin. Administer this compound at various doses (e.g., 10, 20, 40 mg/kg/day) via oral gavage for several weeks.

-

Metabolic Monitoring: Regularly monitor body weight, food and water intake, and fasting blood glucose levels.

-

Glucose and Insulin Tolerance Tests (OGTT and ITT): Perform OGTT and ITT to assess glucose metabolism and insulin sensitivity.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.

-

Histological Examination: Analyze liver and pancreas tissues for histological changes, such as hepatic steatosis and islet morphology.

Signaling Pathways and Molecular Mechanisms

The diverse pharmacological effects of this compound are attributed to its ability to modulate multiple key signaling pathways.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis and inhibit tumor growth.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival. This compound can suppress the activation of this pathway, contributing to its anti-cancer effects.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

- 1. Therapeutic effects of icariin and this compound on diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound ameliorates diabetic cardiomyopathy in streptozotocin-induced diabetic rats by activating Akt/NOS/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

The Anticancer Potential of Icariside II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Icariside II, a flavonoid glycoside primarily derived from plants of the Epimedium genus, has emerged as a promising natural compound with potent anticancer properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth across a spectrum of cancer types.[1][3][4] This technical guide provides a comprehensive overview of the anticancer activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

In Vitro Anticancer Activity

This compound exhibits significant cytotoxic and cytostatic effects on a wide range of human cancer cell lines. Its efficacy is often dose- and time-dependent.

Table 1: Summary of In Vitro Anticancer Activity of this compound

| Cancer Type | Cell Line(s) | Key Findings & IC50 Values | Reference(s) |

| Melanoma | A375, B16, SK-MEL-5 | Inhibited proliferation in a dose- and time-dependent manner. Increased apoptosis from 5.6% to 26.3% in A375 cells. | |

| Prostate Cancer | DU145, PC-3 | Suppressed proliferation in a dose- and time-dependent manner. Induced G0/G1 cell cycle arrest (45.7% to 80% at 40 µM). | |

| Lung Cancer | A549 | Induced ROS-mediated apoptosis. | |

| Breast Cancer | MCF-7 | Induced apoptosis through the mitochondrial pathway. | |

| Osteosarcoma | MG-63, Saos-2 | Inhibited proliferation and induced apoptosis. | |

| Epidermoid Carcinoma | A431 | Inhibited cell viability in a dose-dependent manner. | |

| Acute Myeloid Leukemia | U937 | Inhibited proliferation at concentrations of 25 µM and 50 µM. | |

| Gastric Cancer | AGS, MGC803 | Inhibited proliferative activity and promoted apoptosis. | |

| Colorectal Cancer | N/A | Suppressed proliferation by inducing cell cycle arrest and apoptosis. | |

| Nasopharyngeal Carcinoma | N/A | Interfered with proliferation by inducing apoptotic death. | |

| Sarcoma | U2OS, S180, SW1535 | Inhibited proliferation. |

In Vivo Anticancer Activity

Preclinical studies using animal models have corroborated the in vitro anticancer effects of this compound, demonstrating its potential to inhibit tumor growth in vivo.

Table 2: Summary of In Vivo Anticancer Activity of this compound

| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Melanoma | A375 xenograft (BALB/c-nu mice) | 50 mg/kg, intraperitoneal injection, 3 times a week | 47.5% decrease in tumor volume. | |

| Melanoma | B16 xenograft (C57BL/6J mice) | 50 mg/kg and 100 mg/kg, intraperitoneal injection, 3 times a week | 41% and 49% decrease in tumor volume, respectively. | |

| Hepatocellular Carcinoma | HCC xenograft (Nude mice) | 25 mg/kg/day for 30 days | Remarkable reduction in tumor volume and weight. | |

| Osteosarcoma | Sarcoma-180 xenograft (Mice) | 20 mg/kg and 30 mg/kg | Significant reduction in tumor volume. | |

| Gastric Cancer | Xenograft tumor model (Nude mice) | N/A | Inhibition of tumor growth. | |

| Sarcoma | S180 xenograft (Mice) | 10, 20, and 30 mg/kg for 8 days | Tumor weight reduced to 0.77±0.31g, 0.56±0.20g, and 0.43±0.19g, respectively, compared to 1.15±0.41g in the control group. | |

| Non-Small Cell Lung Cancer | Xenograft (C57BL/6 and BALB/c nude mice) | Combination with cisplatin | Significantly reduced tumor growth. |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of autophagy. In prostate cancer cells, this compound treatment leads to the downregulation of phosphorylated Akt (p-Akt) and mTOR (p-mTOR), which in turn enhances autophagy. In osteosarcoma cells, it reduces the phosphorylation of PI3K and Akt.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to suppress the activation of this pathway in several cancer cell lines. For instance, in A375 melanoma cells and A431 epidermoid carcinoma cells, this compound inhibits the phosphorylation of ERK in a dose- and time-dependent manner. This inhibition is partly attributed to the suppression of upstream regulators like the Epidermal Growth Factor Receptor (EGFR).

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Apoptosis and Multiple Signaling Pathways with this compound in Cancer Cells [ijbs.com]

Icariside II as a Phosphodiesterase 5 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside II, a flavonoid glycoside derived from the herb Epimedium, has garnered significant scientific interest for its therapeutic potential, particularly in the context of erectile dysfunction (ED). This technical guide provides an in-depth analysis of this compound as a phosphodiesterase 5 (PDE5) inhibitor. It consolidates quantitative data on its inhibitory activity, details key experimental methodologies for its evaluation, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By hydrolyzing cGMP, PDE5 plays a crucial role in various physiological processes, most notably in the regulation of smooth muscle tone. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the cornerstone of successful therapies for erectile dysfunction, with drugs like sildenafil, tadalafil, and vardenafil being prominent examples.[1]

This compound, the primary active metabolite of icariin, has emerged as a natural compound with significant PDE5 inhibitory activity. Its potential to modulate the NO/cGMP pathway has positioned it as a promising candidate for the development of new treatments for ED and potentially other conditions where PDE5 inhibition is beneficial. This guide delves into the technical details of this compound's interaction with PDE5, providing the necessary data and methodologies for its scientific exploration.

Quantitative Analysis of PDE5 Inhibition

The inhibitory potency of this compound and its derivatives against PDE5 is a critical parameter for its evaluation as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this activity. The following tables summarize the reported IC50 values for this compound and related compounds against human PDE5A1.

Table 1: IC50 Values of this compound and Related Compounds against Human PDE5A1

| Compound | IC50 (µM) | Source |

| This compound | 2.0 | [2] |

| Icariin | 1-6 | [3] |

| Sildenafil | 0.075 | [4] |

Table 2: Comparative PDE Inhibitory Activity of this compound

| Compound | PDE5 IC50 (µM) | PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) | Other PDE Selectivity | Source |

| This compound | 2 | >10-fold selective against other PDEs | Information not widely available | [2] |

| Sildenafil | 0.075 | ~10 | Also inhibits PDE1 |

Core Signaling Pathway: NO/cGMP

The primary mechanism of action of this compound as a PDE5 inhibitor is its modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Understanding this pathway is fundamental to comprehending its therapeutic effects.

Pathway Description

In the context of erectile function, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of nitric oxide (NO) in the corpus cavernosum. NO then diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, increased blood flow to the corpus cavernosum, and ultimately, penile erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced smooth muscle relaxation response.

Signaling Pathway Diagram

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a PDE5 inhibitor.

In Vitro PDE5 Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory effect of this compound on PDE5 activity.

Objective: To determine the IC50 value of this compound for PDE5.

Materials:

-

Recombinant human PDE5A1 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

This compound (dissolved in DMSO)

-

Sildenafil (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and sildenafil in DMSO.

-

Reaction Mixture: In a microplate, combine the assay buffer, recombinant PDE5A1 enzyme, and the test compound (this compound or sildenafil) or DMSO (for control).

-

Initiation of Reaction: Add [³H]-cGMP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the product [³H]-5'-GMP to [³H]-guanosine.

-

Separation: Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using ion-exchange chromatography.

-

Quantification: Add scintillation cocktail to the eluted [³H]-guanosine and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of cGMP Levels in Corpus Cavernosum Tissue

This protocol outlines the procedure for measuring cGMP levels in rat corpus cavernosum tissue, a key downstream marker of PDE5 inhibition.

Objective: To assess the effect of this compound on cGMP accumulation in erectile tissue.

Materials:

-

Rat corpus cavernosum tissue

-

This compound

-

Homogenization buffer (e.g., 0.1 N HCl)

-

cGMP enzyme immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Animal Model: Utilize a diabetic rat model of erectile dysfunction, as described in section 4.3.

-

Treatment: Administer this compound or vehicle to the rats.

-

Tissue Collection: Euthanize the rats and excise the corpus cavernosum tissue.

-

Homogenization: Immediately freeze the tissue in liquid nitrogen and then homogenize it in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the cGMP.

-

cGMP Measurement: Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the total protein concentration in the homogenate using a protein assay kit.

-

Normalization: Normalize the cGMP concentration to the total protein content to account for variations in tissue size.

Induction of Diabetes in Rat Models for ED Studies

This protocol details the induction of diabetes in rats, a common animal model for studying erectile dysfunction.

Objective: To create a diabetic rat model exhibiting erectile dysfunction for in vivo studies of this compound.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Glucose meter and test strips

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

STZ Preparation: Dissolve streptozotocin in cold citrate buffer immediately before use.

-

Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) to the rats. Control rats receive an injection of citrate buffer only.

-

Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples 72 hours after STZ injection and weekly thereafter. Rats with blood glucose levels consistently above 300 mg/dL are considered diabetic.

-

Development of ED: Erectile dysfunction typically develops within 4-8 weeks after the induction of diabetes. This can be confirmed by measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different stages of research is crucial for understanding the scientific process.

In Vivo Study Workflow for this compound in a Diabetic ED Rat Model

References

- 1. researchgate.net [researchgate.net]

- 2. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a PDE5 Inhibitor, Suppresses Oxygen-Glucose Deprivation/Reperfusion-Induced Primary Hippocampal Neuronal Death Through Activating the PKG/CREB/BDNF/TrkB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Icariside II in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside II, a flavonoid glycoside derived from plants of the Epimedium genus, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: The Anti-Cancer Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects of this compound on key molecular markers in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| Melanoma | A375 | ~50 | 24 | [1] |

| Melanoma | A375 | Not specified, significant viability reduction at 25-100 µM | 24 | [2] |

| Acute Myeloid Leukemia | U937 | ~50 | 24, 48, 72 | [3] |

| Cervical Cancer | HeLa | 9.2 | 48 | [4] |

| Glioblastoma | U87 | 30 | Not Specified | |

| Glioblastoma | A172 | 34.5 | Not Specified | |

| Epidermoid Carcinoma | A431 | ~50 | 24 | |

| Prostate Cancer | PC-3, DU145 | 40 (induced 45.7-80% G1 arrest) | Not Specified | [5] |

| Esophageal Squamous Carcinoma | Eca109 | Not specified, effective in downregulating β-catenin | Not Specified |

Table 2: Quantitative Effects of this compound on Molecular Targets

| Cancer Cell Line | Treatment | Molecular Target | Observed Effect | Reference |

| A375 (Melanoma) | 25-100 µM for 24h | Cell Viability | Reduced from 77% to 21% | |

| A375 (Melanoma) | 100 µM for 24h | G0/G1 Phase Cells | Increased to 69.51% from 44.01% | |

| A375 (Melanoma) | Not Specified | p-STAT3 | Decreased expression | |

| U937 (Acute Myeloid Leukemia) | 50 µM | STAT3 phosphorylation | Inhibition | |

| U937 (Acute Myeloid Leukemia) | 50 µM | JAK2 phosphorylation | Inhibition | |

| MCF-7 (Breast Cancer) | Not Specified | Bax/Bcl-2 ratio | Increased | |

| Pancreatic Cancer Cells | Not Specified | Bax/Bcl-2 ratio | Increased in a concentration- and time-dependent manner | |

| AGS and MGC803 (Gastric Cancer) | 0-40 µM | Cleaved Caspase-3 | Increased expression | |

| HeLa (Cervical Cancer) | 10, 20, 30 µM | p-AKT | Decreased expression | |

| HeLa (Cervical Cancer) | 10, 20, 30 µM | Cyclin D, CDK4, CDK6, Cyclin A, Cyclin E, CDK2 | Decreased expression | |

| Osteosarcoma Cells | Not Specified | p-PI3K, p-Akt | Inhibition |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. This compound has been demonstrated to suppress the activation of STAT3, thereby inhibiting its downstream oncogenic functions.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound inhibits cell proliferation and induces cell cycle arrest through the ROS-p38-p53 signaling pathway in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits tumorigenesis via inhibiting AKT/Cyclin E/ CDK 2 pathway and activating mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Icariside II: A Modulator of Apoptosis and Autophagy Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Icariside II (ICA II), a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedii, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-osteoporotic, and potent anti-cancer activities.[1][2] Extensive in vitro and in vivo research has demonstrated its ability to inhibit proliferation and induce cell death in a wide array of cancer cell lines.[1][3] The anti-tumorigenic effects of this compound are largely mediated through its complex influence on fundamental cellular processes, primarily apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates these critical pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound and the Apoptosis Pathway

This compound is a potent pro-apoptotic agent that triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

Molecular Mechanisms of Apoptosis Induction

Intrinsic (Mitochondrial) Pathway: The primary mechanism of this compound-induced apoptosis involves the mitochondrial pathway. It modulates the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (MMP), causing the release of key pro-apoptotic molecules, including cytochrome c and Apoptosis Inducing Factor (AIF), from the mitochondria into the cytosol. Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the degradation of cellular components, including the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Extrinsic (Death Receptor) Pathway: this compound also stimulates the extrinsic pathway by enhancing the expression of the death receptor Fas and its adaptor protein, Fas-associated death domain (FADD). This complex recruits and activates the initiator caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Modulation of Key Signaling Pathways: The pro-apoptotic activity of this compound is further linked to its ability to inhibit several critical cell survival signaling pathways that are often deregulated in cancer. These include:

-

PI3K/Akt Pathway: this compound inhibits the phosphorylation and activation of Akt, which in turn can no longer suppress pro-apoptotic factors like FOXO3a.

-

STAT3 Pathway: It has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of anti-apoptotic proteins such as Bcl-2 and survivin.

-

MAPK/ERK Pathway: In certain cancer cells, this compound suppresses the activation of the ERK signaling pathway, which is crucial for cell proliferation and survival.

Data Presentation: Effects on Apoptosis

The following table summarizes the quantitative effects of this compound on various apoptosis markers across different cancer cell lines.

| Cancer Type / Cell Line | This compound Concentration | Key Quantitative Effects | Reference(s) |

| Human Melanoma (A375) | 0-100 µM | Increased apoptotic cells from 5.6% to 26.3%. | |

| Human Osteosarcoma (U2OS) | 0-30 µM | IC50 values: 14.44 µM (24h), 11.02 µM (48h), and 7.37 µM (72h). | |

| Human Liver Cancer | Not specified | Increased cleavage of caspases-3/8/9/7/PARP and Bax; decreased Bcl-2. | |

| Human Prostate Cancer (PC-3) | Not specified | Activated caspase-3 and promoted cytochrome c release. | |

| Human Glioma | Not specified | Elevated cleavage of caspase-3/8 and Bax; reduced Bcl-2 level. | |

| Human Breast Cancer (MCF-7) | Not specified | Induced release of cytochrome c and AIF; activated caspases-9 and -8. | |

| Acute Myeloid Leukemia (U937) | Not specified | Attenuated expression of Bcl-2, Bcl-xL, and survivin; induced PARP cleavage. |

Visualization: Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via inhibiting survival pathways and activating both extrinsic and intrinsic cascades.

This compound and the Autophagy Pathway

The role of this compound in autophagy is multifaceted and context-dependent. It can either induce autophagy, leading to cell death in some cancer types, or inhibit excessive autophagy to provide neuroprotection.

Molecular Mechanisms of Autophagy Modulation

Inhibition of the PI3K/Akt/mTOR Pathway: In cancer cells, a primary mechanism for this compound-induced autophagy is the inhibition of the PI3K/Akt/mTOR signaling pathway. The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. By inhibiting PI3K/Akt signaling, this compound prevents the activation of mTOR. This de-repression of the autophagy machinery allows for the formation of autophagosomes. Key markers of this process include the upregulation of Beclin-1, a crucial component of the autophagosome initiation complex, and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Other Regulatory Pathways: In non-cancer contexts, such as cerebral ischemia, this compound has been shown to attenuate excessive, damaging autophagy. This neuroprotective effect is mediated by interfering with pathways like the PKG/GSK-3β axis. This highlights the dual regulatory capacity of this compound on autophagy, depending on the cellular environment and stress conditions.

Crosstalk with Apoptosis: The relationship between this compound-induced autophagy and apoptosis is complex. In some cases, autophagy can act as a pro-survival mechanism, where cancer cells attempt to degrade damaged components to withstand the stress of this compound treatment. Conversely, in other scenarios, this compound can induce excessive autophagy that ultimately leads to autophagic cell death or triggers apoptosis.

Data Presentation: Effects on Autophagy

The following table summarizes the quantitative effects of this compound on key autophagy markers.

| Cell Type / Condition | This compound Treatment | Key Quantitative Effects | Signaling Pathway | Reference(s) |

| Human Prostate Cancer (DU145) | Dose-dependent | Upregulation of Beclin-1 and LC3; downregulation of P70S6K. | Inhibition of PI3K/Akt/mTOR | |

| Cerebral Ischemia/Reperfusion (Rat Model) | Not specified | Inhibited neuronal autophagy. | PKG/GSK-3β/autophagy axis | |

| Hepatoblastoma (HepG2) | Not specified | Impaired autophagosome degradation, leading to accumulation. | Not fully specified | |

| Type 2 Diabetic Rats (Erectile Dysfunction) | Not specified | Reduced excessive mitochondrial autophagy; downregulated Beclin-1. | Enhancement of PI3K/Akt/mTOR |

Visualization: Autophagy Signaling Pathway

References

- 1. This compound: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

- 3. Targeting Apoptosis and Multiple Signaling Pathways with this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cell Cycle Arrest Induced by Icariside II Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanisms by which Icariside II, a flavonoid derived from the herb Epimedii, induces cell cycle arrest in cancerous cells. It consolidates findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound (ICA II) is a bioactive flavonoid that has demonstrated a range of pharmacological properties, including anti-inflammatory and anticancer effects.[1] A significant body of research highlights its potential as a chemotherapeutic agent due to its ability to inhibit cancer cell proliferation, migration, and induce apoptosis and autophagy.[1][2] A primary mechanism underlying its antitumor activity is the induction of cell cycle arrest, which prevents cancer cells from progressing through the phases of division.[1][3] This guide focuses on the molecular pathways and cellular responses modulated by this compound to halt the cell cycle, predominantly at the G0/G1 and G2/M checkpoints.

Core Mechanisms and Signaling Pathways

This compound-induced cell cycle arrest is not mediated by a single mechanism but involves the modulation of multiple signaling pathways. The compound's effects are often cell-type specific, but common themes include the downregulation of key cell cycle engines like cyclin-dependent kinases (CDKs) and their cyclin partners, and the upregulation of CDK inhibitors (CKIs).

Akt/FOXO3a Pathway in Glioblastoma

In human glioblastoma cells, this compound treatment leads to G0/G1 phase arrest by targeting the Akt/FOXO3a signaling axis. This compound suppresses the activation of Akt, which in turn reduces the phosphorylation of the transcription factor FOXO3a. Unphosphorylated FOXO3a translocates to the nucleus, where it promotes the transcription of CDK inhibitors p21 and p27. These inhibitors then bind to and block the activity of CDK complexes, halting the cell cycle in the G1 phase.

Caption: Akt/FOXO3a pathway inhibition by this compound.

ROS-p38-p53 Pathway in Melanoma

In A375 human melanoma cells, this compound has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases through a mechanism involving reactive oxygen species (ROS). The generation of ROS activates the p38 MAPK and p53 signaling pathways. Activated p53, a well-known tumor suppressor, transcriptionally upregulates the CDK inhibitor p21. This leads to the inhibition of critical cell cycle complexes, including Cyclin E/CDK2 for G1/S transition and Cyclin B1/CDC2 for G2/M transition, resulting in a halt at these checkpoints.

Caption: ROS-mediated cell cycle arrest by this compound.

TLR8/MyD88/p38 Pathway in Acute Myeloid Leukemia (AML)

In AML cell lines like HL-60 and THP-1, this compound induces G1 phase arrest and promotes differentiation. This effect is mediated through the activation of the Toll-like receptor 8 (TLR8). Activation of TLR8 recruits the myeloid differentiation factor 88 (MyD88), leading to the phosphorylation and activation of p38 MAPK. This signaling cascade results in the downregulation of CDKs (CDK2, CDK4, CDK6) and upregulation of CKIs (p21, p27), culminating in G1 arrest. The effect can be nullified by a TLR8-specific inhibitor, confirming the pathway's critical role.

Caption: TLR8/MyD88/p38 pathway in this compound-treated AML cells.

Quantitative Data Summary

The efficacy of this compound in inducing cell cycle arrest varies across different cancer cell lines and is dose-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Phase of Arrest | Key Observations | Reference |

|---|---|---|---|---|---|

| PC-3, DU145 | Prostate Cancer | 40 | G0/G1 | Increased G1 population to 80% from 45.7%. | |

| U2OS | Osteosarcoma | 0-30 | G2/M | Dose-dependent increase in G2/M population. | |

| HeLa | Cervical Cancer | 9.2 (IC50) | G0/G1 | Significant accumulation of cells in G0/G1 phase. | |

| A375 | Melanoma | Not Specified | G0/G1 & G2/M | Arrest at both checkpoints. | |

| U87, A172 | Glioblastoma | Not Specified | G0/G1 | Induction of G0/G1 arrest. |

| HL-60, THP-1 | AML | Not Specified | G1 | Induction of G1 arrest. | |

Table 2: IC50 Values of this compound

| Cell Line | Cancer Type | Time (hours) | IC50 (µM) | Reference |

|---|---|---|---|---|

| U2OS | Osteosarcoma | 24 | 14.44 | |

| 48 | 11.02 | |||

| 72 | 7.37 |

| HeLa | Cervical Cancer | Not Specified | 9.2 | |

Table 3: Key Protein Expression Changes Induced by this compound

| Cell Line | Cancer Type | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| Glioblastoma cells | Glioblastoma | p21, p27 | Cyclin D, p-Akt | |

| A375 | Melanoma | p21, p53 | Cyclin E, Cyclin B1, CDK2, p-CDK1 | |

| Eca109 | Esophageal Squamous | - | β-catenin, Cyclin D1 | |

| U2OS | Osteosarcoma | p21, Cyclin B1 | Cyclin D1, CDC2, p-Cdc25C | |

| HL-60, THP-1 | AML | p21, p27 | CDK2, CDK4, CDK6 |

| Cervical Cancer cells | Cervical Cancer | - | p-AKT, Cyclin E, CDK2 | |

Experimental Protocols

This section provides generalized yet detailed methodologies for the key experiments used to study this compound-induced cell cycle arrest.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., DU145, U2OS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-40 µM) and a vehicle control (DMSO). Incubate for specified durations (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first add a solubilizing agent (e.g., DMSO) and then measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control group. Determine IC50 values using dose-response curve analysis.

Caption: Workflow for a cell viability assay.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of a cell population in different phases of the cell cycle based on DNA content.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of this compound for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.

-

Washing: Centrifuge to remove ethanol and wash the cells twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the amount of DNA.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a potent natural compound that effectively induces cell cycle arrest in a variety of cancer cell types. Its anticancer activity is mediated through the targeted modulation of several key signaling pathways, including the Akt/FOXO3a, ROS-p38-p53, and TLR8/MyD88 axes. By downregulating crucial cyclins and CDKs while upregulating CDK inhibitors like p21 and p27, this compound erects roadblocks at the G1/S and G2/M transitions, thereby inhibiting tumor cell proliferation. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals exploring this compound as a promising candidate for cancer therapy.

References

The Anti-inflammatory Properties of Icariside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside II, a flavonoid glycoside derived from the medicinal herb Epimedium, has garnered significant attention for its potent anti-inflammatory activities.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to modulate key inflammatory pathways and suppress the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has also been shown to influence the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In inflammatory conditions induced by stimuli like lipopolysaccharide (LPS), this compound prevents the degradation of the inhibitory protein IκBα.[3] This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3][4] Studies have demonstrated that this compound can down-regulate the phosphorylation of key upstream kinases such as IKK, further contributing to the suppression of NF-κB activation.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. This compound has been observed to modulate the phosphorylation of key proteins within these cascades. By inhibiting the activation of MAPKs, this compound can suppress the downstream activation of transcription factors that contribute to the expression of inflammatory mediators.

Regulation of the NLRP3 Inflammasome